

supercritical fluid extraction of terpenes from plant material

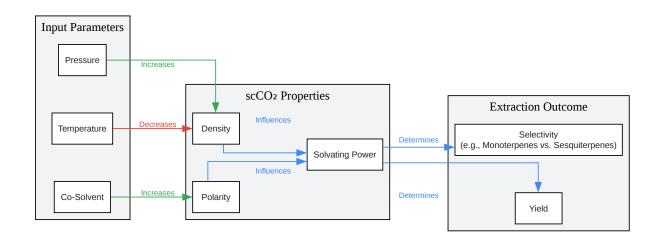
Author: BenchChem Technical Support Team. Date: December 2025

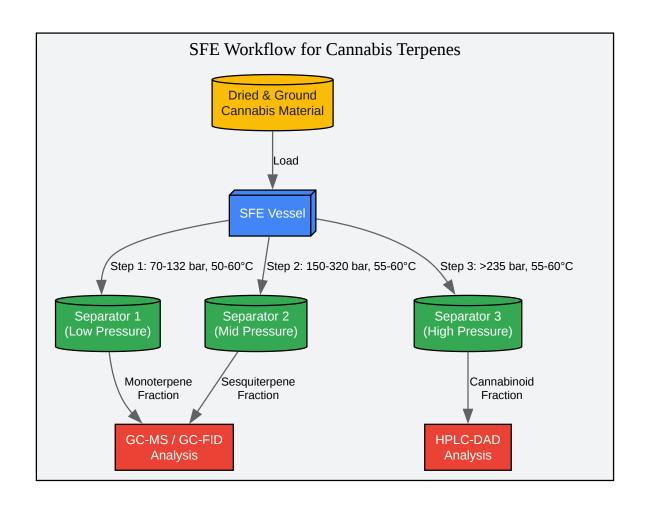
Compound of Interest		
Compound Name:	Terpinolene	
Cat. No.:	B010128	Get Quote

Core Principles of SFE for Terpene Extraction

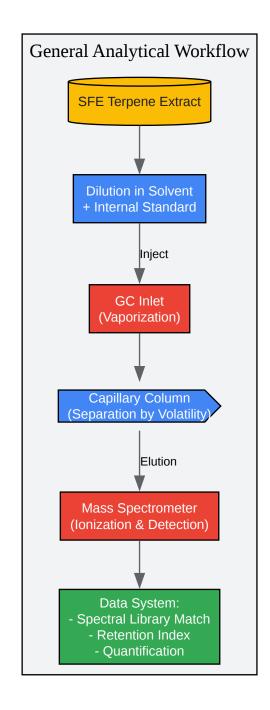
The efficacy of SFE hinges on the unique properties of fluids at their supercritical state—a point above their critical temperature and pressure where they exhibit properties of both a liquid and a gas.[1][4] For CO2, this state allows it to effuse through solid materials like a gas while dissolving compounds like a liquid.[1] The key to successful terpene extraction lies in the precise control of several operational parameters:

- Pressure: Increasing pressure at a constant temperature raises the density of the scCO2.[1]
 [8] This enhancement in density generally increases the fluid's solvating power, allowing it to dissolve and extract larger, less volatile molecules. For instance, lower pressures are optimal for extracting volatile monoterpenes, while higher pressures are required for sesquiterpenes and cannabinoids.[1][5]
- Temperature: Temperature has a dual effect. At constant pressure, increasing the
 temperature decreases the density of scCO2, which can reduce its solvating power.[2]
 However, higher temperatures also increase the vapor pressure of the terpenes, which can
 enhance their solubility and extraction efficiency. The optimal temperature is therefore a
 balance between these competing effects and is typically kept low (35-60 °C) to prevent the
 degradation of thermolabile compounds.[2]
- Co-solvent (Modifier): While scCO2 is effective for non-polar compounds, its solvating power for more polar molecules is limited. The addition of a small amount of a polar co-solvent,




Methodological & Application

Check Availability & Pricing


such as ethanol, can significantly increase the fluid's polarity and enhance the extraction of a broader range of compounds.[2][8][9]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. rootsciences.com [rootsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [supercritical fluid extraction of terpenes from plant material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010128#supercritical-fluid-extraction-of-terpenesfrom-plant-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com